molecular formula C23H21ClN2O6S B11455612 methyl [4-(3-chlorophenyl)-7-(2,4-dimethoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

methyl [4-(3-chlorophenyl)-7-(2,4-dimethoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

Cat. No.: B11455612
M. Wt: 488.9 g/mol
InChI Key: SYSCAUKPOWHGGE-UHFFFAOYSA-N
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Description

METHYL 2-[4-(3-CHLOROPHENYL)-7-(2,4-DIMETHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, substituted with various functional groups such as chlorophenyl and dimethoxyphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-(3-CHLOROPHENYL)-7-(2,4-DIMETHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the fusion with the pyridine ring. Key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Fusion with Pyridine Ring: The thiazole ring is then fused with a pyridine ring through a series of condensation reactions.

    Substitution Reactions: The chlorophenyl and dimethoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the resulting compound to form the methyl acetate derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[4-(3-CHLOROPHENYL)-7-(2,4-DIMETHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-[4-(3-CHLOROPHENYL)-7-(2,4-DIMETHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

    Industrial Applications: It is investigated for use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 2-[4-(3-CHLOROPHENYL)-7-(2,4-DIMETHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. The exact molecular pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridine Derivatives: Other compounds in this class share the thiazole-pyridine core but differ in their substituents.

    Chlorophenyl Derivatives: Compounds with similar chlorophenyl groups but different core structures.

    Dimethoxyphenyl Derivatives: Compounds with dimethoxyphenyl groups attached to different core structures.

Uniqueness

METHYL 2-[4-(3-CHLOROPHENYL)-7-(2,4-DIMETHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is unique due to its specific combination of functional groups and its thiazole-pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H21ClN2O6S

Molecular Weight

488.9 g/mol

IUPAC Name

methyl 2-[4-(3-chlorophenyl)-7-(2,4-dimethoxyphenyl)-2,5-dioxo-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate

InChI

InChI=1S/C23H21ClN2O6S/c1-30-15-7-8-16(18(10-15)31-2)17-11-19(27)26(14-6-4-5-13(24)9-14)22-21(17)33-23(29)25(22)12-20(28)32-3/h4-10,17H,11-12H2,1-3H3

InChI Key

SYSCAUKPOWHGGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CC(=O)N(C3=C2SC(=O)N3CC(=O)OC)C4=CC(=CC=C4)Cl)OC

Origin of Product

United States

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